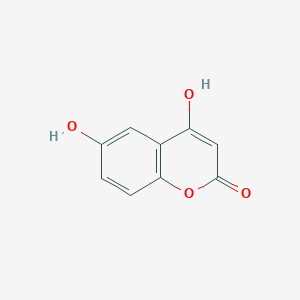

4,6-Dihydroxycoumarin

Vue d'ensemble

Description

4,6-Dihydroxycoumarin is a derivative of coumarin, a type of organic compound that is found in many plants. It is characterized by the presence of a benzene ring fused with a 2-pyrone ring . It is of interest due to its characteristic conjugated molecular architecture and biological activities .

Synthesis Analysis

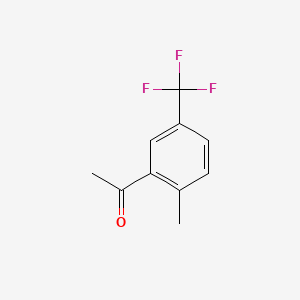

The synthesis of 4-hydroxycoumarin derivatives has been a subject of interest in many studies. One of the common methods for the synthesis of 4-hydroxycoumarin involves the use of simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .

Molecular Structure Analysis

The molecular structure of 4,6-Dihydroxycoumarin, like other coumarins, is characterized by a benzene ring fused with a 2-pyrone ring . This gives it a characteristic conjugated molecular architecture .

Chemical Reactions Analysis

4-Hydroxycoumarin and its derivatives have been effectively used as anticoagulants for the treatment of disorders in which there is excessive or undesirable clotting . The chemical synthesis, structural modification, and a wide variety of biological activities of 4-hydroxycoumarins have been reported in many papers .

Physical And Chemical Properties Analysis

Hydroxycoumarins, including 4,6-Dihydroxycoumarin, exhibit several physical, chemical, and biological properties . Some compounds have proven to be excellent UV absorbers, others have fluorescent properties .

Applications De Recherche Scientifique

Fluorescent Probes for Radical Detection

Dihydroxycoumarins have been used as highly selective fluorescent probes for the detection and quantitative determination of radicals such as 4-hydroxy-TEMPO in aqueous solutions .

Synthesis of Heterocyclic Compounds

These compounds serve as significant starting materials in multicomponent reactions for synthesizing a variety of complex heterocyclic scaffolds .

Pharmacological Properties

Coumarin derivatives exhibit pronounced pharmacological properties and therapeutic potential, particularly as anticoagulant rodenticides and antithrombotic agents .

Fluorescent Labeling of Biomolecules

They play a key role in fluorescent labeling, which is crucial for studying biological processes and structures .

Metal Ion Detection

Coumarins are utilized in detecting metal ions, which is important in environmental monitoring and medical diagnostics .

Microenvironment Polarity Detection

These compounds can detect microenvironment polarity changes, aiding in the study of molecular interactions .

Mécanisme D'action

Target of Action

4,6-Dihydroxycoumarin, also known as esculetin, is a major active ingredient in traditional Chinese medicine . It primarily targets enzymes such as hyaluronidase and collagenase, preserving the integrity of the perivascular connective tissue . It also interacts with the HO• radical, which is involved in various biochemical reactions .

Mode of Action

The interaction of 4,6-Dihydroxycoumarin with its targets results in significant changes. For instance, it inhibits catabolic enzymes, thus preserving the integrity of the perivascular connective tissue . It also reacts with the HO• radical, leading to the formation of various products .

Biochemical Pathways

The biosynthesis of 4,6-Dihydroxycoumarin involves several enzymes, including phenylalanine ammonia-lyase (PAL), 4-Coumarate: Coenzyme A Ligase (4CL), and p-coumaroyl CoA 2’-hydroxylase (C2’H) . The compound also affects the oxidative processes of coumarins, where cytochrome P450 acts as an inducer .

Pharmacokinetics

It is known that coumarins, including 4,6-dihydroxycoumarin, undergo hepatic metabolism, where cytochrome p450 plays a crucial role . This process can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The action of 4,6-Dihydroxycoumarin at the molecular and cellular levels results in various effects. For instance, it has been found to decrease the proliferation and viability of HepG2 hepatocellular carcinoma cells . It also influences the expression of certain genes, such as Ki-67, MMP-2, and MMP-9 .

Action Environment

The action, efficacy, and stability of 4,6-Dihydroxycoumarin can be influenced by various environmental factors. For instance, advanced oxidative processes (AOPs), which are radical reactions of toxic contaminants with environmental free radicals, can lead to the degradation of 4,6-Dihydroxycoumarin . This highlights the importance of the aqueous environment in the chemical fate of toxins .

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4,6-Dihydroxycoumarin . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Dihydroxycoumarins, including 4,6-Dihydroxycoumarin, have been studied as highly selective fluorescent probes for the fast detection of certain radicals in aqueous solution . This could be of great importance in both research and clinical applications . Furthermore, studies have shown significant anticancer properties of 6,7-dihydroxycoumarin, which caused a considerable decrease in the viability and number of cancer cells .

Propriétés

IUPAC Name |

4,6-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMYACLDZGAWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715656 | |

| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dihydroxycoumarin | |

CAS RN |

30992-75-7 | |

| Record name | 4,6-Dihydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

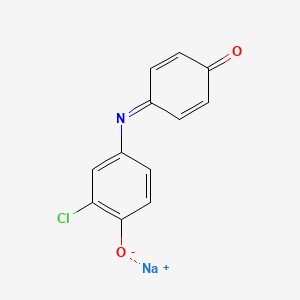

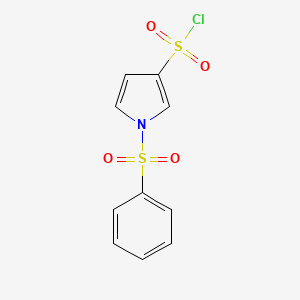

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of discovering a new biscoumarin in Guazuma tomentosa roots?

A1: Biscoumarins, like the newly discovered one in Guazuma tomentosa roots [], represent a class of naturally occurring compounds with potential medicinal properties. Identifying new biscoumarins adds to the library of potential therapeutic agents. Further research on their biological activity, structure-activity relationships, and mechanisms of action could lead to developing new drugs for various diseases.

Q2: How does the research on coumarin formation by Trichosporon asahii relate to understanding the biosynthesis of 4,6-dihydroxycoumarin?

A2: While the research paper doesn't directly investigate 4,6-dihydroxycoumarin biosynthesis [], it sheds light on how microorganisms can contribute to the formation of coumarin compounds. Understanding the enzymatic pathways used by Trichosporon asahii to degrade aromatic oil components into coumarins could provide insights into the broader biosynthesis of related compounds, potentially including 4,6-dihydroxycoumarin, in other organisms. This knowledge could be valuable for developing biotechnological approaches to producing these compounds for research or pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1493836.png)

![3,3'-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1493837.png)

![[(3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1493838.png)

![Diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione dihydrochloride](/img/structure/B1493862.png)